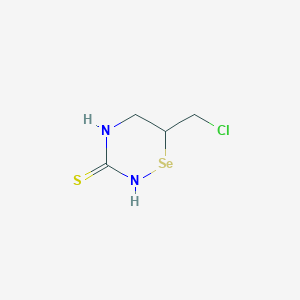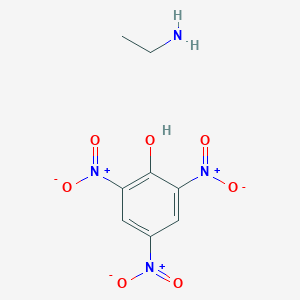![molecular formula C19H14ClN5 B14633340 4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine CAS No. 55391-40-7](/img/structure/B14633340.png)
4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and two pyridine rings. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of Pyridine Rings: The pyridine rings are attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
科学的研究の応用
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biological Studies: The compound is studied for its potential neuroprotective effects and its ability to modulate oxidative stress and inflammation.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase.
Pathways Involved: It modulates the oxidative stress response by reducing reactive oxygen species (ROS) levels and enhancing the glutathione system.
類似化合物との比較
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar antioxidant and neuroprotective properties.
1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazole-1-ylmethyl)pentane-3-ol: Another triazole derivative with antifungal activity.
Uniqueness
4,4’-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is unique due to its specific combination of a triazole ring, chlorophenyl group, and two pyridine rings, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a valuable compound in medicinal chemistry and biological research.
特性
CAS番号 |
55391-40-7 |
|---|---|
分子式 |
C19H14ClN5 |
分子量 |
347.8 g/mol |
IUPAC名 |
4-[1-[(3-chlorophenyl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H14ClN5/c20-17-3-1-2-14(12-17)13-25-19(16-6-10-22-11-7-16)23-18(24-25)15-4-8-21-9-5-15/h1-12H,13H2 |
InChIキー |
OGCBJGHZZNRCQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


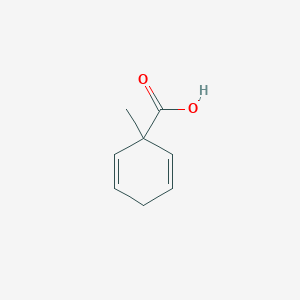



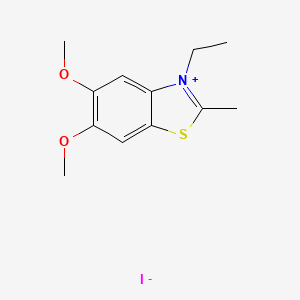
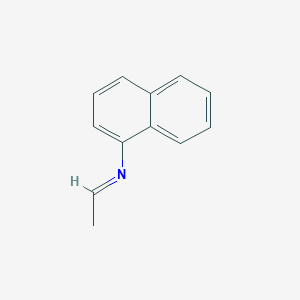
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
